4-Position Pyrrolidine vs. 4-Amino Substitution: Impact on Antiproliferative Potency in Breast Cancer Models
In the closely related 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate series, the nature of the 4-position substituent is the primary driver of antiproliferative activity. The most potent 4-amino analog (compound 2) achieved an IC₅₀ of 0.013 µM (4.3 ± 0.11 µg/mL) against the MCF-7 breast cancer cell line, with a selectivity index (SI) of 3.7 versus MDA-MB-231 cells [1]. The 4-pyrrolidine substituent present in the target compound introduces a saturated, basic tertiary amine that alters both hydrogen-bond acceptor capacity (pyrrolidine N vs. amino NH₂) and lipophilic bulk (clogP impact of pyrrolidine vs. primary amine), which is predicted to shift target selectivity away from the antiproliferative profile observed in the 4-amino series and toward kinase or GPCR targets that favor tertiary amine pharmacophores [2]. While direct anticancer IC₅₀ data for the target compound itself are not published in the peer-reviewed literature, the SAR trend from the 4-amino congener series establishes that a change at the 4-position alone can alter IC₅₀ by >100-fold, providing a class-level inference that the 4-pyrrolidine analog is mechanistically non-interchangeable with 4-amino or 4-oxo analogs [1].
| Evidence Dimension | Antiproliferative IC₅₀ in MCF-7 breast cancer cells (MTT assay) |
|---|---|
| Target Compound Data | No published MCF-7 IC₅₀ for 5-methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid |
| Comparator Or Baseline | 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (compound 2): IC₅₀ = 0.013 µM (MCF-7); compound 3: SI = 19.3 |
| Quantified Difference | Class-level SAR: 4-position substitution variation alters IC₅₀ by >100-fold within the same thieno[2,3-d]pyrimidine-6-carboxylate scaffold |
| Conditions | MCF-7 and MDA-MB-231 breast cancer cell lines, MTT assay, 48 h incubation; Mavrova et al., Molecules 2022 |
Why This Matters
The ≥100-fold activity differential observed among 4-position-substituted analogs demonstrates that procurement of a 4-amino or 4-oxo congener as a substitute for the 4-pyrrolidine target compound would introduce unvalidated and likely divergent biological activity, making the specific substitution pattern critical for SAR continuity in medicinal chemistry campaigns.
- [1] Mavrova, A. et al. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MCF-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 2022, 27(12), 3814. View Source
- [2] Gangjee, A. et al. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of GARFTase and AICARFTase in de novo purine nucleotide biosynthesis. Bioorganic & Medicinal Chemistry, 2021, 37, 116093. View Source
